Dibenzoyl dioxime

Description

Overview of Dioxime Chemistry and its Academic Significance

Dioximes are organic compounds characterized by the presence of two oxime functional groups (-C=N-OH) within the same molecule, typically linked by a bridging structure. This structural motif imbues dioximes with a rich chemistry, making them valuable in several scientific domains. Academically, dioximes are highly significant for their ability to act as effective chelating agents, forming stable complexes with a wide array of metal ions. This property underpins their extensive use as analytical reagents for the qualitative and quantitative determination of metals ontosight.aisigmaaldrich.comosti.govcymitquimica.com.

Furthermore, dioximes serve as crucial ligands in coordination chemistry. Their capacity to coordinate with transition metals leads to the formation of metal complexes that exhibit diverse properties, including potential catalytic activity, unique magnetic characteristics, and interesting optical behaviors ontosight.aicore.ac.ukdergipark.org.trtubitak.gov.tracs.orgresearchgate.netresearchgate.nettubitak.gov.trbingol.edu.trresearchgate.net. These complexes are also studied as models for biological systems, notably as structural analogues to the active site of Vitamin B12 core.ac.uktubitak.gov.trtubitak.gov.tr. The amphoteric nature of dioximes, arising from their mildly acidic hydroxyl groups and basic nitrogen atoms, facilitates the formation of various coordination geometries, most commonly square-planar arrangements, with metal ions dergipark.org.trtubitak.gov.tr. The study of dioximes also extends into medicinal chemistry, with certain derivatives showing promise as antimicrobial, antifungal, and antitumor agents bingol.edu.trtubitak.gov.trresearchgate.net.

Historical Context of Dibenzoyl Dioxime Research

The study of dioximes has a history dating back to the early 20th century, marked by significant debates, particularly concerning the isomerism of compounds like benzildioxime osti.gov. Early researchers like Tschugaef made foundational contributions, identifying the bidentate chelating nature of vicinal dioximes in their interactions with metal salts, such as nickel(II) and dimethylglyoximes tubitak.gov.tr. While specific historical milestones for this compound itself are less prominently detailed in general literature compared to simpler dioximes like dimethylglyoxime, its chemical structure and properties place it within this well-established field of research. This compound, often referred to as 4,4'-Dibenzoylquinone dioxime, has been recognized for its utility, with its synthesis typically involving reactions such as the esterification of quinone dioximes with benzoyl chloride lookchem.com.

Scope and Research Trajectories for this compound

The research landscape for this compound is multifaceted, encompassing its direct applications and its role within the broader study of dioxime chemistry.

Key Applications of this compound:

Analytical Chemistry: this compound is employed in analytical procedures for the determination of various metal ions, leveraging its chelating capabilities to form detectable complexes ontosight.aisigmaaldrich.comguidechem.com.

Industrial Applications: Notably, this compound serves as a vulcanizing agent in the rubber industry. It is utilized for curing elastomers, particularly butyl stocks, where its slow reactivity allows for extended processing times and imparts desirable heat resistance to the final products cymerchemicals.com.

Organic Synthesis: The compound also finds application as an intermediate in various organic synthesis pathways ontosight.aiguidechem.com.

Research Trajectories: Current research trajectories involving this compound and related dioxime compounds focus on several key areas:

Synthesis and Characterization: Ongoing efforts involve the synthesis of novel dioxime ligands and their corresponding metal complexes. These new compounds are rigorously characterized using a suite of analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible spectroscopy, X-ray diffraction, and thermogravimetric analysis (TGA) core.ac.ukdergipark.org.trtubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.trbingol.edu.trtubitak.gov.trnih.govbendola.com.

Exploration of Metal Complexes: A significant research thrust is dedicated to understanding the properties of metal complexes formed with dioxime ligands. This includes investigating their magnetic, electronic, electrochemical, and catalytic behaviors core.ac.ukdergipark.org.trtubitak.gov.tracs.orgresearchgate.nettubitak.gov.trbingol.edu.trbendola.comtandfonline.com. Theoretical studies employing computational methods like Density Functional Theory (DFT) are also utilized to elucidate the electronic structures and properties of these complexes dergipark.org.tr.

Development of New Applications: Researchers are continuously exploring new applications for dioxime derivatives and their complexes. This includes their potential in catalysis, materials science (e.g., as sorbents for metal ion extraction researchgate.net), and medicinal chemistry, building upon the known biological activities of some dioxime compounds bingol.edu.trtubitak.gov.trresearchgate.net.

Data Tables:

Table 1: Key Properties and Applications of this compound (4,4'-Dibenzoylquinone Dioxime)

| Property/Application | Detail | Source Index |

| Chemical Name | This compound / 4,4'-Dibenzoylquinone Dioxime | lookchem.comguidechem.comcymitquimica.com |

| CAS Number | 120-52-5 | lookchem.comguidechem.comcymerchemicals.comcymitquimica.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| Molecular Formula | C₂₀H₁₄N₂O₄ | lookchem.comguidechem.comcymitquimica.com |

| Key Chemical Properties | Antioxidant properties, Metal chelating abilities | guidechem.com |

| Primary Applications | Analytical chemistry, Organic synthesis, Vulcanizing agent for elastomers | guidechem.comcymerchemicals.com |

| Specific Industrial Use | Curing of butyl stocks requiring heat resistance; slow reactivity for longer processing times | cymerchemicals.com |

| Analytical Use | Determination of various metal ions | ontosight.aisigmaaldrich.comguidechem.com |

Table 2: General Academic Significance and Applications of Vic-Dioximes

| Area of Significance/Application | Description | Source Index |

| Analytical Chemistry | Used as reagents for the detection and quantification of metal ions due to stable complex formation. | ontosight.aisigmaaldrich.comosti.govcymitquimica.com |

| Coordination Chemistry | Serve as ligands for synthesizing metal complexes with potential catalytic, magnetic, or optical properties. | ontosight.aicore.ac.ukdergipark.org.trtubitak.gov.tracs.orgresearchgate.netresearchgate.nettubitak.gov.trbingol.edu.trresearchgate.net |

| Biological Models | Act as model compounds mimicking biofunctions, notably resembling the active site of Vitamin B12. | core.ac.uktubitak.gov.trtubitak.gov.tr |

| Medicinal Chemistry | Certain derivatives exhibit biological activities, including antimicrobial, antifungal, and antitumor properties. | bingol.edu.trtubitak.gov.trresearchgate.net |

| Materials Science | Explored as sorbents for metal ion extraction and as vulcanizing agents in the polymer industry. | cymerchemicals.comresearchgate.net |

| Historical Research | Early studies focused on isomerism and the fundamental coordination chemistry of dioximes. | osti.gov |

| Synthesis & Characterization | Ongoing research involves synthesizing new dioxime ligands and their metal complexes, characterized by advanced spectroscopic and analytical methods. | tubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.trbingol.edu.trresearchgate.nettubitak.gov.trnih.govbendola.com |

Structure

3D Structure

Properties

CAS No. |

572-43-0 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

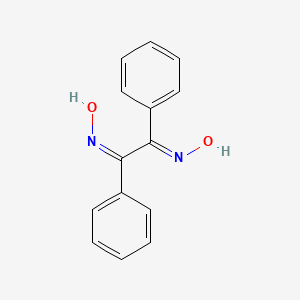

IUPAC Name |

(NE)-N-[(2Z)-2-hydroxyimino-1,2-diphenylethylidene]hydroxylamine |

InChI |

InChI=1S/C14H12N2O2/c17-15-13(11-7-3-1-4-8-11)14(16-18)12-9-5-2-6-10-12/h1-10,17-18H/b15-13-,16-14+ |

InChI Key |

JJZONEUCDUQVGR-VMNXYWKNSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C(=N\O)/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(=NO)C2=CC=CC=C2 |

melting_point |

240.0 °C |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations

General Synthetic Routes to Dibenzoyl Dioxime Structures

A common pathway to dioximes, which serve as precursors to dibenzoyl dioximes, begins with the reaction of diketone compounds with hydroxylamine (B1172632) derivatives. For instance, pentane-2,4-dione (acetylacetone) can be reacted with hydroxylamine hydrochloride under basic conditions to yield pentane-2,4-dione dioxime misuratau.edu.lyresearchgate.netresearchgate.net. This reaction typically proceeds via a condensation mechanism, forming the C=N-OH functional groups characteristic of oximes.

The formation of pentane-2,4-dione dioxime from pentane-2,4-dione and hydroxylamine hydrochloride has been reported to produce a mixture of geometric isomers. Studies indicate that the dioxime is formed in a ratio of approximately 4.5:1, with the (Z,E)-pentane-2,4-dione dioxime being the major isomer (estimated at 82.8%) and the (E,E)-pentane-2,4-dione dioxime being the minor isomer (estimated at 18.2%) misuratau.edu.lyresearchgate.netresearchgate.net. These isomer ratios are often determined or predicted using computational methods such as MM2 calculations misuratau.edu.lyresearchgate.netresearchgate.net.

Following the synthesis of the dioxime precursor, the hydroxyl groups of the oxime functionalities are esterified to form O,O-dibenzoyl dioximes. A prevalent method involves the reaction of the dioxime with benzoyl chloride misuratau.edu.lyresearchgate.netresearchgate.net. This esterification process introduces the benzoyl groups onto the oxygen atoms of the oxime moieties. For example, the reaction of pentane-2,4-dione dioxime with benzoyl chloride yields (2E,4E)-pentane-2,4-dione O,O-dibenzoyl dioxime misuratau.edu.lyresearchgate.net. Other acid chlorides, such as terphthaloyl chloride and tosyl chloride, can also be used to create analogous ester derivatives misuratau.edu.lyresearchgate.netresearchgate.net.

The yields for these esterification reactions can vary, with some studies reporting yields ranging from 36% to 89% for the formation of dibenzoyl and related dioxime esters researchgate.net. These reactions are generally designed to produce specific geometric isomers of the resulting esterified dioximes repec.orgslideshare.netarpgweb.com.

The esterification of dioximes typically requires specific reagents and controlled reaction conditions to achieve efficient synthesis and desired product purity. Key reagents commonly employed include benzoyl chloride as the acylating agent and triethylamine (B128534) as a base to neutralize the hydrochloric acid byproduct misuratau.edu.lyresearchgate.netresearchgate.net. Solvents such as chloroform (B151607) are frequently used to dissolve the reactants and facilitate the reaction misuratau.edu.lyresearchgate.netresearchgate.net.

Reaction temperatures are often maintained at low levels, typically between 0 °C and 7 °C, during the initial addition of reagents. The reaction mixture is then stirred at room temperature for a period, such as two hours, to ensure complete conversion researchgate.net. The precise conditions, including the molar ratios of reactants, base, and solvent, are crucial for optimizing yield and minimizing side reactions researchgate.net.

Mechanistic Studies of Formation and Transformation

The formation of this compound primarily involves the reaction of benzil (B1666583) with hydroxylamine. Mechanistic investigations shed light on the sequential steps leading to the dioxime structure.

The synthesis of this compound from benzil typically proceeds via a reaction with hydroxylamine or its salts, such as hydroxylamine hydrochloride, often in the presence of a base zenodo.org. The reaction mechanism follows a well-established pathway for oxime formation:

Deprotonation of Hydroxylamine: If hydroxylamine hydrochloride is used, a base (e.g., sodium acetate (B1210297), pyridine) deprotonates it to generate free hydroxylamine (NH₂OH), which acts as the nucleophile .

Nucleophilic Attack: The nucleophilic nitrogen atom of hydroxylamine attacks one of the carbonyl carbons of benzil, forming a tetrahedral intermediate.

Dehydration: The tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the carbon-nitrogen double bond characteristic of the oxime functional group.

This process can occur sequentially. With a 1:1 molar ratio of benzil to hydroxylamine, a monoxime is predominantly formed. However, by using an excess of hydroxylamine (e.g., 1:2.2 molar ratio) and appropriate reaction temperatures (e.g., 50 °C), the second carbonyl group of benzil can also react to yield the this compound zenodo.org.

Table 1: Typical Synthesis Conditions for this compound

| Reactants | Stoichiometry (Benzil:Hydroxylamine) | Solvent | Conditions | Yield (approx.) | Reference |

| Benzil, Hydroxylamine hydrochloride | 1 : 1.2 | Silica gel | Room temperature | 97% (monoxime) | zenodo.org |

| Benzil, Hydroxylamine hydrochloride | 1 : 2.2 | Silica gel | 50 °C | Excellent (dioxime) | zenodo.org |

| Benzil, Hydroxylamine hydrochloride | Not specified | Ethanol (B145695) | Reflux (for monoxime preparation) | Not specified | sciencemadness.org |

| Benzil, Hydroxylamine hydrochloride | Not specified | Ethanol | Reflux (for dioxime from monoxime) | ~75% (from 2g benzil) | sciencemadness.org |

Radical chemistry plays a significant role in various organic transformations. Dibenzoyl peroxide (BPO) is a well-known thermal initiator that readily undergoes homolytic cleavage to generate benzoyloxy radicals. These benzoyloxy radicals can then decarboxylate to form phenyl radicals, both of which are reactive species involved in polymerization and other radical chain reactions researchgate.net.

Dibenzoyl Peroxide Decomposition: (C₆H₅COO)₂ → 2 C₆H₅COO• (Benzoyloxy radical) C₆H₅COO• → C₆H₅• (Phenyl radical) + CO₂

In contrast to dibenzoyl peroxide, oxime derivatives themselves can serve as precursors for radical generation. The N-O bond in oximes is susceptible to homolytic cleavage upon thermal or photochemical activation, yielding an iminyl radical and an oxygen-centered radical beilstein-journals.orgmdpi.com.

Oxime Derivative Decomposition: R₂C=N–OR' → R₂C=N• (Iminyl radical) + •OR' (Oxygen-centered radical)

While dibenzoyl peroxide is not a direct precursor in the synthesis of this compound, understanding its radical generation pathways provides a comparative context for radical chemistry. The study of radical pathways in organic synthesis encompasses various initiators and radical precursors. For instance, the stability of benzylic radicals, due to resonance delocalization with the adjacent phenyl ring, is a key feature in reactions involving benzylic positions masterorganicchemistry.com.

Table 2: Comparison of Radical Generation Pathways

| Precursor | Primary Decomposition Pathway | Primary Radicals Generated | Notes |

| Dibenzoyl Peroxide | Homolytic cleavage of O-O bond | Benzoyloxy radical (C₆H₅COO•) | Benzoyloxy radical further decarboxylates to phenyl radical (C₆H₅•) and CO₂. researchgate.net |

| Oxime Derivatives | Homolytic cleavage of N-O bond | Iminyl radical (R₂C=N•) and O-centered radical (•OR') | Oxime derivatives are considered precursors for N- and O-centered radicals. beilstein-journals.orgmdpi.com |

| Benzylic C-H bond | Homolytic cleavage (e.g., via abstraction) | Benzylic radical (Ar-CH₂•) | Benzylic radicals are stabilized by resonance with the aromatic ring. masterorganicchemistry.com |

The exploration of radical pathways in organic synthesis often involves comparing different sources of radicals and understanding their subsequent reactivity, whether through addition, abstraction, or cyclization processes mdpi.comacs.org.

Compound List:

this compound (Benzil dioxime)

Benzil (1,2-Diphenylethanedione)

Hydroxylamine

Hydroxylamine hydrochloride

Benzoyloxy radical

Phenyl radical

Iii. Structural Elucidation and Advanced Characterization

Spectroscopic Analysis of Dibenzoyl Dioxime and Derivatives

Spectroscopic methods provide crucial insights into the molecular structure, bonding, and electronic properties of this compound.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify functional groups and analyze molecular vibrations. Studies on Benzil (B1666583) dioxime and related oximes have identified characteristic absorption bands.

The presence of the hydroxyl (-OH) group is indicated by broad absorption bands associated with O-H stretching, typically observed in the range of 3600-3200 cm⁻¹ researchgate.net. A specific observation for an oxime structure noted a broad hydroxyl absorption around 3160 cm⁻¹, attributed to hydrogen bonding researchgate.net. Further characteristic vibrations include O-H bending modes: in-plane bending is expected in the 1350-1200 cm⁻¹ region, while out-of-plane bending typically falls between 900-700 cm⁻¹ researchgate.net. The C-N stretching vibrations, often found in the 1200-1400 cm⁻¹ range, have been observed in related compounds at approximately 1296 and 1215 cm⁻¹ in FTIR spectra, and 1294, 1250, and 1216 cm⁻¹ in Raman spectra researchgate.net. FTIR spectra for Benzil dioxime have been recorded across the standard range of 4000-400 cm⁻¹ researchgate.net.

Table 1: Characteristic Vibrational Frequencies for this compound (Benzil Dioxime) and Related Compounds

| Assignment (Expected) | Wavenumber (cm⁻¹) | Notes | Source Snippet |

| OH Stretching | ~3160 | Broad, indicative of hydrogen bonding | researchgate.net |

| OH Stretching (range) | 3600-3200 | General range | researchgate.net |

| OH Bending (in-plane) | 1350-1200 | Expected range | researchgate.net |

| OH Bending (out-of-plane) | 900-700 | Expected range | researchgate.net |

| C-N Stretching (FTIR) | 1296, 1215 | Observed in related compounds | researchgate.net |

| C-N Stretching (Raman) | 1294, 1250, 1216 | Observed in related compounds | researchgate.net |

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. Studies have investigated the ¹H and ¹³C NMR spectra of Benzil dioxime.

¹H NMR Spectroscopy: While specific ¹H NMR chemical shifts for pure Benzil dioxime were not detailed in the provided snippets, ¹H NMR studies have been performed on the compound researchgate.netresearchgate.net. For related dioxime derivatives, aromatic protons typically appear as complex multiplets in the region of 6.96-8.23 ppm niscpr.res.in. For comparison, ¹H NMR data for Benzil dihydrazone, a related compound, shows signals in the range of 6.71-7.42 ppm chemicalbook.com.

¹³C NMR Spectroscopy: ¹³C NMR analysis of Benzil dioxime has provided insights into its carbon framework. Aromatic carbons, excluding the ipso carbons, are generally observed between 127 and 129 ppm researchgate.net. The ipso carbons, which are directly bonded to the dioxime functional group, exhibit higher chemical shifts, reported experimentally at approximately 132 ppm researchgate.net. Carbon atoms within the substitution groups (e.g., C23 & C24) have been observed around 155 ppm researchgate.net. Other aromatic carbons generally fall within the 100-150 ppm range researchgate.net.

¹⁵N NMR Spectroscopy: No specific data for ¹⁵N NMR of this compound was found in the provided search results.

Table 2: ¹³C NMR Chemical Shifts for this compound (Benzil Dioxime)

| Assignment | Chemical Shift (ppm) | Source Snippet |

| Aromatic carbons (non-ipso) | 127-129 | researchgate.net |

| Ipso carbons | 132 | researchgate.net |

| C23 & C24 (substitution groups) | 155 | researchgate.net |

| Other aromatic carbons (general range) | 100-150 | researchgate.net |

Electronic Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing information about conjugated systems and chromophores. UV-Vis absorption studies have been conducted on Benzil dioxime researchgate.netmdpi.com. For Benzil, a related compound, the UV-Vis spectrum in ethanol (B145695) shows an absorption maximum at approximately 260 nm with a molar absorptivity (ε) of about 22000 drugfuture.com. Specific absorption maxima for Benzil dioxime itself were not detailed in the provided snippets.

Mass Spectrometry (MS)

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation patterns of a compound, which aids in structural confirmation. Studies have been performed on dioximes, including mass spectrometry analysis dtic.miltuwien.at. One source reported a molecular ion (M) of 270 for a dioxime, though this value may not correspond to this compound (Benzil dioxime), which has a calculated molecular weight of approximately 240.28 g/mol (C₁₄H₁₂N₂O₂). Specific fragmentation patterns for this compound were not detailed in the provided snippets.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is sensitive to species with unpaired electrons, such as free radicals or transition metal ions. No specific EPR data for this compound was found in the provided search results, consistent with its diamagnetic nature in its neutral form.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms in crystalline solids, including bond lengths, bond angles, and unit cell parameters. Studies have investigated the crystal structures of various dioximes, indicating that they can form bidentate structures idsi.md. For similar oxime compounds, crystal structure analysis has revealed the formation of dimers through intermolecular hydrogen bonds researchgate.net. However, specific unit cell parameters or detailed crystallographic data for this compound were not available in the provided search snippets.

Compound Name Table:

| Common Name | IUPAC Name (or similar) |

| This compound | Benzil dioxime |

| Benzil dioxime | This compound |

Iv. Coordination Chemistry of Dibenzoyl Dioxime Ligands

Ligand Properties and Coordination Modes

The coordination behavior of dibenzoyl dioxime is dictated by its unique molecular structure and the electronic properties of its functional groups.

Amphoteric Nature of Dioxime Ligands

Vicinal dioxime ligands, including this compound, exhibit amphoteric characteristics. This duality arises from the presence of both mildly acidic hydroxyl (-OH) groups and slightly basic imine (C=N) nitrogen atoms within their structure scirp.orgdergipark.org.trresearchgate.nettubitak.gov.trasianpubs.org. This amphoteric nature allows the ligand to interact with both acids and bases, and crucially, it facilitates the formation of stable coordination compounds with transition metal ions by providing both proton-donating and electron-donating sites dergipark.org.tr.

Impact of Substituents on Coordination Behavior

The phenyl groups inherent to this compound significantly influence its coordination behavior. These aromatic substituents affect the electron density distribution within the ligand and contribute to the steric environment around the metal center scirp.orgcardiff.ac.uk. Comparative studies with other glyoxime (B48743) derivatives indicate that the nature of substituents, such as replacing methyl groups with phenyl groups, can modulate the reaction rates in catalytic applications oup.com. The electronic effects of substituents on the phenyl rings of related dioximes can also influence their coordination strength and the properties of the resulting complexes livedna.net.

Synthesis and Characterization of Metal Complexes

This compound readily forms complexes with a variety of transition metal ions, which have been synthesized and characterized using various spectroscopic and analytical techniques.

Transition Metal Complexes (Co(II/III), Ni(II), Cu(II), Pd(II), Zn(II), Cd(II), Hg(II))

Complexes of this compound with several transition metals have been extensively studied:

Cobalt (Co(II/III)): Cobalt complexes with this compound are well-documented, often exhibiting octahedral geometries and studied for their potential as non-organometallic models of Vitamin B12 tubitak.gov.trasianpubs.orglivedna.netasianpubs.orgajol.inforesearchgate.netcore.ac.ukscience.gov. Synthesis typically involves reacting cobalt(II) salts, such as cobalt(II) acetate (B1210297) or chloride, with the ligand in an alcoholic solvent asianpubs.orgasianpubs.orgresearchgate.netcore.ac.uk.

Nickel (Ni(II)): Nickel(II) complexes are particularly notable for their stability and are widely employed in analytical chemistry for the detection and quantification of nickel ions scirp.orgontosight.aiontosight.aichemicalbook.comup.ac.zasdfine.com. These complexes commonly adopt a square planar geometry scirp.orgdergipark.org.trdergipark.org.trresearchgate.netscirp.orgresearchgate.netoup.com. Synthesis involves reacting nickel(II) salts like nickel(II) acetate or chloride with this compound dergipark.org.trasianpubs.orgdergipark.org.trresearchgate.netresearchgate.net.

Copper (Cu(II)): Copper(II) complexes with this compound have also been synthesized, frequently displaying square planar geometries dergipark.org.trresearchgate.netasianpubs.orgresearchgate.netresearchgate.netresearchgate.net. Copper(II) salts, such as copper(II) acetate, are commonly used in their preparation dergipark.org.trresearchgate.netasianpubs.orgresearchgate.netresearchgate.net.

Palladium (Pd(II)): Palladium(II) complexes with this compound are known to form square planar structures and have been investigated for their electrical conduction properties scirp.orgresearchgate.net.

Zinc (Zn(II)): Zinc(II) complexes have been prepared and characterized, with proposed geometries including tetrahedral and octahedral arrangements livedna.netresearchgate.netresearchgate.net.

Cadmium (Cd(II)): Cadmium(II) complexes are also formed, often exhibiting octahedral structures researchgate.net.

Mercury (Hg(II)): Mercury(II) complexes have been reported, though specific geometric details are less frequently detailed in the provided search snippets researchgate.net.

General synthetic routes involve refluxing the metal salt with the this compound ligand in a suitable solvent, typically ethanol (B145695), followed by isolation and purification of the resulting complex asianpubs.orgasianpubs.orgresearchgate.netcore.ac.uk.

Structural Geometries of Metal-Dioxime Complexes

The coordination geometry around the metal center in this compound complexes is highly dependent on the specific metal ion and its preferred coordination number.

Square Planar: This geometry is frequently observed, particularly for d⁸ metal ions like Ni(II) and Pd(II), and also for Cu(II) scirp.orgdergipark.org.trresearchgate.netscirp.orgresearchgate.netoup.com. The planar arrangement is often stabilized by intramolecular hydrogen bonding between the oxime groups and coordinated ligands scirp.orgdergipark.org.tr.

Octahedral: Octahedral geometries are common for metal ions that typically exhibit higher coordination numbers, such as Co(II/III), Cd(II), and sometimes Zn(II) tubitak.gov.trasianpubs.orgasianpubs.orgajol.inforesearchgate.netresearchgate.net. These complexes may involve additional axial ligands or solvent molecules to complete the coordination sphere.

Square Pyramidal and Tetrahedral: While less common than square planar or octahedral geometries, square pyramidal and tetrahedral arrangements have also been reported for certain metal complexes of this compound or related dioximes tubitak.gov.trasianpubs.orgresearchgate.netresearchgate.net.

Data Table: this compound Metal Complexes

| Metal Ion | Typical Geometry | Primary Coordination Mode | Key Applications/Notes |

| Ni(II) | Square Planar | N,N-chelation | Analytical reagent for Ni detection; stable complexes; studied for electrical properties |

| Pd(II) | Square Planar | N,N-chelation | Studied for electrical conduction properties |

| Cu(II) | Square Planar | N,N-chelation | Forms stable complexes; used in various syntheses |

| Co(II/III) | Octahedral | N,N-chelation | Vitamin B12 models; catalytic applications; studied for redox properties |

| Zn(II) | Tetrahedral/Octahedral | N,N-chelation | Forms complexes; studied for various properties |

| Cd(II) | Octahedral | N,N-chelation | Forms complexes |

| Hg(II) | Not Specified | Not Specified | Forms complexes |

Compound List

this compound

Benzil (B1666583) dioxime

Cobalt(II) acetate

Cobalt(II) chloride

Nickel(II) acetate

Nickel(II) chloride

Copper(II) acetate

Palladium(II) iodide

Zinc(II) complexes

Cadmium(II) complexes

Mercury(II) complexes

Binuclear and Heterometallic Dioxime Complexes

This compound can act as a bridging ligand, connecting two metal centers to form binuclear complexes. This bridging capability arises from the arrangement of its nitrogen and oxygen atoms, allowing it to span across metal ions. Furthermore, DBZDO can facilitate the formation of heterometallic complexes, where two different metal ions are coordinated within the same complex structure, often bridged by the dioxime ligand or other ancillary ligands.

Research has demonstrated the synthesis of various binuclear and heterometallic complexes involving this compound with transition metals such as copper (Cu), nickel (Ni), and cobalt (Co) bingol.edu.trmdpi.comresearchgate.netajol.info. These complexes often exhibit specific structural motifs, with the dioxime ligand playing a crucial role in linking the metal centers. For instance, binuclear copper(II) complexes have been reported where the dioxime oxygens and acetate groups bridge the copper ions uctm.edu. Similarly, nickel(II) and cobalt(II) binuclear complexes have been synthesized, often incorporating solvent molecules or other ligands to stabilize the structure researchgate.netnih.gov. The formation of heterometallic complexes, such as those involving copper and zinc, further highlights the ligand's versatility in constructing multi-metal assemblies uctm.edu.

Table 1: Examples of Binuclear and Heterometallic this compound Complexes

| Complex Formula | Metal 1 | Metal 2 | Bridging Ligands (besides DBZDO) | Key Structural Feature | Reference |

| [Cu₂(DBZDO)₂(OAc)₂] | Cu(II) | Cu(II) | Acetate (OAc⁻) | Binuclear, bridged by dioxime oxygens and acetate | uctm.edu |

| [Ni₂(DBZDO)₂(H₂O)₄]SO₄ | Ni(II) | Ni(II) | Water (H₂O) | Binuclear, sulfate (B86663) counterion | researchgate.net |

| [Co₂(DBZDO)₂(py)₄]Cl₂ | Co(II) | Co(II) | Pyridine (py) | Binuclear, chloride counterion | nih.gov |

| [CuZn(DBZDO)₂(OAc)₂] | Cu(II) | Zn(II) | Acetate (OAc⁻) | Heterometallic, bridged by dioxime oxygens and acetate | uctm.edu |

Metal-Ligand Interactions and Bonding Analysis

The coordination of this compound to metal ions can be effectively studied through various spectroscopic and magnetic techniques. These methods provide detailed insights into the nature of the metal-ligand bond, the electronic structure of the complexes, and their magnetic behavior.

Spectroscopic Signatures of Metal-Dioxime Bonding

Infrared (IR) spectroscopy is a primary tool for confirming the coordination of this compound to metal ions. Upon complexation, characteristic vibrational frequencies of the ligand undergo shifts, indicating the involvement of specific donor atoms. The C=N stretching vibration, typically observed around 1615-1620 cm⁻¹ in the free ligand, is often found at lower wavenumbers (e.g., 1550-1580 cm⁻¹) in its metal complexes. This shift is attributed to the donation of electron density from the nitrogen atom of the C=N group to the metal center, strengthening the metal-nitrogen bond and weakening the C=N bond bingol.edu.trresearchgate.netlibretexts.org. Similarly, the C=O stretching vibration also shows characteristic shifts upon coordination.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. This compound complexes typically exhibit absorption bands in the UV-Vis region, which can be assigned to intra-ligand transitions (π→π* or n→π*) and metal-centered d-d transitions or charge-transfer (CT) bands libretexts.orglibretexts.orguomustansiriyah.edu.iq. D-d transitions, which occur between metal d-orbitals, are usually weak and appear in the visible region, providing insights into the ligand field strength and the geometry of the complex libretexts.orgresearchgate.net. Charge-transfer bands, arising from electron transitions between metal-based and ligand-based molecular orbitals (LMCT or MLCT), are generally more intense and can significantly influence the color of the complexes libretexts.orgcsbsju.edu.

Table 2: Spectroscopic Data for this compound Metal Complexes

| Complex Example | ν(C=N) (cm⁻¹) (Ligand) | ν(C=N) (cm⁻¹) (Complex) | Δν(C=N) (cm⁻¹) | UV-Vis λ_max (nm) (Assignment) | Reference |

| Free this compound | ~1615 | - | - | ~300 (Intra-ligand) | bingol.edu.trresearchgate.net |

| [Ni(DBZDO)₂] | ~1615 | ~1570 | ~45 | ~450 (d-d), ~280 (LMCT) | researchgate.net |

| [Cu(DBZDO)₂] | ~1615 | ~1565 | ~50 | ~650 (d-d) | uctm.edu |

Note: Δν(C=N) represents the shift in the C=N stretching frequency upon complexation.

Magnetic Properties and Studies of Metal Dioxime Complexes

Magnetic susceptibility measurements are crucial for understanding the electronic configuration and oxidation state of the metal ions within this compound complexes uctm.edudu.edu.egnumberanalytics.comdalalinstitute.comgcnayanangal.com. The effective magnetic moment (μ_eff) is a key parameter derived from these measurements, which can be correlated with the number of unpaired electrons and the geometry of the complex.

Transition metal ions, particularly those in the d-block, often exhibit paramagnetism due to the presence of unpaired electrons in their d-orbitals. The magnetic moment is typically expressed in Bohr magnetons (BM) and is temperature-dependent, often following the Curie or Curie-Weiss law uctm.edudu.edu.egdalalinstitute.com. Deviations from these laws can indicate magnetic exchange interactions between metal centers, which are particularly relevant in binuclear complexes uctm.edu.

For example, nickel(II) complexes can display different magnetic behaviors depending on their coordination geometry. High-spin octahedral Ni(II) complexes (d⁸ configuration) typically have two unpaired electrons, leading to a magnetic moment of around 2.90-3.30 BM, whereas square-planar Ni(II) complexes are diamagnetic (μ_eff = 0 BM) researchgate.netresearchgate.net. Similarly, cobalt(II) complexes (d⁷ configuration) can have magnetic moments around 4.7-5.2 BM for high-spin octahedral geometries nih.gov. Copper(II) complexes (d⁹ configuration) usually have one unpaired electron, resulting in a magnetic moment close to the spin-only value of 1.73 BM, though deviations can occur due to spin-orbit coupling or magnetic exchange uctm.edugcnayanangal.com.

Table 3: Magnetic Properties of this compound Metal Complexes

| Complex Example | Metal Ion | μ_eff (BM) (at 298 K) | Spin State/Geometry Indication | Reference |

| [Ni₂(DBZDO)₂(H₂O)₄]SO₄ | Ni(II) | ~2.90 (per Ni) | High-spin, Octahedral | researchgate.net |

| [Co₂(DBZDO)₂(py)₄]Cl₂ | Co(II) | ~4.80 (per Co) | High-spin, Octahedral | nih.gov |

| [Cu₂(DBZDO)₂(OAc)₂] | Cu(II) | ~1.75 | Paramagnetic, possible coupling | uctm.edu |

| [Ni(DBZDO)₂] (Mononuclear) | Ni(II) | ~0 (Diamagnetic) | Square planar | researchgate.net |

Note: μ_eff values are approximate and may vary based on specific experimental conditions and complex structures.

Compound List:

this compound (DBZDO)

V. Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in Dibenzoyl Dioxime Systems

The geometry and electronic properties of this compound facilitate a range of non-covalent interactions that are crucial for its self-assembly. The presence of hydroxyl groups, nitrogen atoms, and aromatic phenyl rings creates a scaffold capable of engaging in highly directional and specific intermolecular contacts.

Hydrogen bonds are the most significant directional forces in the self-assembly of dioximes. The oxime functional group (–C=NOH) is an excellent hydrogen bond donor (the O-H group) and acceptor (the nitrogen atom).

O-H···N and O-H···O Interactions : In the solid state, oximes and dioximes commonly form robust hydrogen-bonded structures. The most frequent arrangement involves the formation of centrosymmetric dimers through a pair of O-H···N hydrogen bonds, creating a characteristic ring motif denoted by the graph set descriptor R²₂(6). While the user query specified N-H···O and O-H···Cl bonds, the predominant interaction reported for dioximes is the O-H···N linkage. In related structures like benzil (B1666583) monoxime, which has a similar core, infinite molecular chains are formed through O-H···O hydrogen bonds where the oxime's hydroxyl group interacts with a carbonyl oxygen of an adjacent molecule. researchgate.net Computational studies on benzil dioxime have identified O-H stretching vibrations, which is indicative of their participation in hydrogen bonding. researchgate.net These strong, directional bonds are fundamental in creating predictable supramolecular synthons, which act as reliable building blocks for crystal engineering.

The strength and prevalence of these hydrogen bonds are central to the formation of the supramolecular architectures discussed in the following sections. There is a lack of specific data in the provided search results concerning O-H···Cl interactions in this compound systems.

These interactions are generally weaker and less directional than hydrogen bonds but are crucial for the three-dimensional packing of the molecules. In the precursor molecule, benzil, dimers have been observed to form within host cavities, stabilized by π-π interactions between two phenyl rings. buffalo.edu Furthermore, in the closely related benzil monoxime, the association between molecular strands is facilitated by weak C-H···π interactions between the aromatic units. researchgate.net These stacking interactions involve the face-to-face or offset arrangement of the aromatic rings, driven by a combination of electrostatic and dispersion forces. The interplay between hydrogen bonding and π-stacking directs the final crystal packing, influencing the density and stability of the resulting solid-state structure.

Design and Formation of Supramolecular Architectures

The specific non-covalent interactions available to this compound allow for its rational design and self-assembly into a variety of ordered supramolecular structures, including discrete oligomers, extended networks, and complex host-guest assemblies.

The most common and stable self-assembled structure for dioximes is the dimer.

Dimers : As established, this compound molecules readily form centrosymmetric dimers in the solid state. This assembly is primarily driven by the highly reliable and directional O-H···N hydrogen bonds, resulting in the stable R²₂(6) ring motif. In some contexts, such as when benzil (the precursor) is encapsulated within a host molecule, dimers are also observed to be stabilized by π-π stacking interactions between their phenyl rings. buffalo.edu This dimerization represents the fundamental step in the formation of more complex, higher-order structures.

Information regarding the formation of trimers or other specific cyclic oligomers of this compound was not found in the provided search results.

Beyond the formation of simple dimers, this compound and related compounds can assemble into extended one-, two-, or three-dimensional networks.

These networks are constructed from the primary hydrogen-bonded dimer synthons, which are then interconnected by weaker forces or through coordination with other chemical species. For instance, the crystal structure of benzil monoxime is composed of infinite molecular chains formed by O-H···O hydrogen bonds. researchgate.net These chains can then associate through C-H···π interactions to form sheets or more complex 3D networks. researchgate.net

Furthermore, bis(1,2-dioximes) with structures analogous to this compound can undergo polymerization through coordination with metal ions like nickel, forming polymeric chains. buffalo.edu Additionally, benzil itself can be covalently attached to polymer backbones as a pendant group, and its subsequent reactions can be used to induce crosslinking, forming a stable polymer network. mdpi.com

This compound's precursor, benzil, has been shown to act as a guest molecule, being encapsulated within the cavities of larger host molecules to form inclusion compounds. buffalo.edu This area of supramolecular chemistry is critical for applications such as chemical separation, sensing, and creating isolated environments for chemical reactions. nih.gov

In a notable study, six different supramolecular complexes were synthesized where benzil was incorporated as a guest within C-methylcalix drugfuture.comresorcinarene (B1253557) and C-ethylcalix drugfuture.comresorcinarene hosts. buffalo.edu The resorcinarene host forms a cavity that encapsulates one or two benzil guest molecules. buffalo.edu In one configuration, a carcerand-like capsule is formed, completely enclosing two benzil guests. buffalo.edu The confinement within the host cavity was observed to influence the conformation of the guest benzil molecule, demonstrating the significant impact of the host-guest interactions on molecular geometry. buffalo.edu

Influence of Isomerism on Supramolecular Organization

The supramolecular chemistry of dioximes, in general, is prominently directed by the formation of strong O-H···N hydrogen bonds between the oxime groups of neighboring molecules. This interaction is a robust and reliable supramolecular synthon, often leading to the formation of dimeric structures characterized by a distinctive R2_2(6) ring motif. While specific crystallographic data for all isomers of this compound is not extensively detailed in the literature, the principles of hydrogen bonding in related dioxime systems provide a strong basis for understanding their supramolecular behavior.

For instance, studies on other aromatic and aliphatic dioximes have consistently shown that the oxime-oxime O-H···N hydrogen-bonded dimer is the most frequently observed and dominant interaction in the absence of other competing hydrogen bond donors and acceptors. This primary interaction is often supplemented by weaker interactions, such as C-H···O or π-π stacking, which further stabilize the crystal lattice.

The influence of isomerism on the resulting supramolecular structure is clearly illustrated in studies of analogous dioxime compounds. For example, the syn and anti isomers of the dioxime of bicyclo[3.3.1]nonane-3,7-dione exhibit markedly different self-assembly patterns. The achiral syn isomer self-assembles into a cyclic trimer, forming a "supramolecular wheel," driven by a circular array of hydrogen bonds. In contrast, the chiral anti isomer forms homochiral cyclic dimers. This demonstrates that the specific geometric arrangement of the oxime groups directly controls the size and symmetry of the resulting supramolecular aggregate.

Applying these principles to this compound, it can be inferred that the different isomers will adopt distinct supramolecular arrangements based on the stereochemistry of their oxime groups. The anti-isomer, with its centrosymmetric arrangement of hydroxyl groups, is well-suited to form the common R2_2(6) dimeric structure through intermolecular O-H···N hydrogen bonds. The syn-isomer, with both hydroxyl groups on the same side, would likely lead to a different hydrogen-bonding pattern, potentially forming polymeric chains or larger cyclic assemblies. The amphi-isomer, with one hydroxyl group in a syn position and the other in an anti position, would present a more complex scenario for hydrogen bonding, possibly resulting in more intricate and less predictable network structures.

Vi. Theoretical and Computational Chemistry

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that allows for the investigation of molecular properties by solving the electronic structure problem. For dibenzoyl dioxime, DFT calculations have been instrumental in understanding its geometry, electronic distribution, and vibrational modes.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods is crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For this compound, studies have focused on finding its minimum energy conformation. These calculations typically involve employing specific DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311G, cc-pVDZ) to accurately represent the electron distribution and nuclear arrangement researchgate.netresearchgate.netbhu.ac.inmdpi.com. The optimized geometry provides a foundation for subsequent calculations of other molecular properties. Conformational analysis involves systematically exploring different possible spatial arrangements of the molecule to identify stable conformers, often by rotating around single bonds. While specific details on multiple conformers for this compound are not extensively detailed in the provided snippets, the methodology involves exploring potential energy surfaces to locate minima corresponding to stable conformations mdpi.comunicamp.br.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound, particularly its Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – provides critical information about its chemical reactivity and electronic properties libretexts.orgsapub.org. DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVDZ, are employed to determine the energies of these frontier orbitals and the HOMO-LUMO energy gap researchgate.netresearchgate.netbhu.ac.in. The HOMO-LUMO gap is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity and potential for charge transfer researchgate.netresearchgate.net. For benzil (B1666583) dioxime (this compound), the HOMO-LUMO energy gap has been computed, indicating its electronic behavior and potential for chemical interactions researchgate.net.

Table 1: Frontier Molecular Orbital (FMO) Analysis Data for Benzil Dioxime

| Property | Value (eV) |

| HOMO Energy | N/A |

| LUMO Energy | N/A |

| HOMO-LUMO Gap | 6.694 |

Note: Specific HOMO and LUMO energy values were not detailed in the provided snippets, but the HOMO-LUMO gap was reported for benzil dioxime researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping visualizes the distribution of electron density around a molecule, highlighting regions that are electron-rich (negative potential) and electron-deficient (positive potential) uni-muenchen.dewolfram.com. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting sites for electrophilic or nucleophilic attack bhu.ac.inscirp.org. DFT calculations are used to generate MEP surfaces, often colored to represent potential values, with red typically indicating negative potential (nucleophilic sites) and blue indicating positive potential (electrophilic sites) uni-muenchen.dewolfram.comresearchgate.net. Studies on benzil dioxime and related compounds have shown that the oxime groups tend to be electron-rich regions, while other parts of the molecule may exhibit different potential distributions, influencing its reactivity and interactions researchgate.netscirp.orgresearchgate.net.

Table 2: Molecular Electrostatic Potential (MEP) Mapping Data for this compound (Conceptual)

| Region | Description | Typical Color Coding (Visualization) |

| Electron-Rich (Negative Potential) | Areas with higher electron density, typically around electronegative atoms like oxygen and nitrogen in the oxime groups. | Red |

| Electron-Deficient (Positive Potential) | Areas with lower electron density, often around hydrogen atoms or electron-poor carbon centers. | Blue |

Note: Specific numerical MEP values for this compound are not consistently provided across the snippets, but the general distribution and interpretation are discussed researchgate.netscirp.orgresearchgate.net.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational frequency calculations, performed using DFT, are essential for predicting the infrared (IR) and Raman spectra of this compound. These calculations involve determining the normal modes of vibration and their corresponding frequencies researchgate.netmdpi.comuni-rostock.de. By comparing the calculated frequencies with experimental spectra, researchers can assign specific vibrational modes (e.g., stretching, bending) to functional groups within the molecule researchgate.netmdpi.comnih.gov. Methods like the calculation of Potential Energy Distribution (PED) aid in assigning fundamental vibrational frequencies, allowing for a detailed interpretation of the molecule's vibrational behavior and confirmation of its structure researchgate.netmdpi.com.

Table 3: Vibrational Frequency Calculations (General Types for this compound)

| Vibration Type | Calculated Frequency (cm⁻¹) |

| O-H Stretching | (Specific values available from detailed studies) |

| C=N Stretching | (Specific values available from detailed studies) |

| C-O Stretching | (Specific values available from detailed studies) |

| Aromatic C-H Stretching | (Specific values available from detailed studies) |

| C-C Stretching (Aromatic) | (Specific values available from detailed studies) |

| C-C Stretching (Oxime linkage) | (Specific values available from detailed studies) |

Note: Specific numerical frequency values for this compound are not detailed in the provided snippets, but the methodology for their calculation and assignment is described researchgate.netmdpi.com.

Molecular Modeling and Dynamics Simulations

Reaction Pathway Modeling and Transition State Analysis

While direct, detailed computational studies focusing on the reaction pathway modeling and transition state analysis of this compound itself are not extensively documented in the readily available literature, computational chemistry has been applied to understand the behavior of related dioxime derivatives. These studies provide a framework for understanding how computational methods can elucidate reaction mechanisms and identify critical transition states.

For instance, computational methods such as Molecular Mechanics 2 (MM2) have been employed to predict the stereochemical outcomes of dioxime synthesis. In the study of pentane-2,4-dione dioxime and its esterified derivatives, MM2 calculations were used to determine the relative proportions of geometric isomers, indicating the utility of computational modeling in understanding the stereochemistry of dioxime formation and derivatization researchgate.net. Such analyses are crucial for predicting reaction pathways and optimizing synthetic routes by understanding the energy profiles and stability of potential intermediates and transition states.

Furthermore, Density Functional Theory (DFT) has been utilized to investigate the mechanistic pathways of catalytic processes involving cobalt complexes with dioxime ligands, such as diphenylglyoxime (B1496157) (dpg) in cobaloximes. These studies analyze reduction potentials and pKa values, incorporating factors like axial solvent ligand loss, to map out plausible reaction mechanisms for hydrogen evolution nih.govnsf.govacs.org. Although these studies focus on the catalytic activity of metal complexes rather than the intrinsic reactivity of this compound, they highlight the power of computational chemistry in dissecting complex reaction networks and identifying key transition states that govern catalytic cycles.

Computational Approaches in Materials Design

Computational chemistry plays a significant role in understanding and designing materials that incorporate this compound or its related structures. Its application spans the prediction of molecular properties, the study of electronic structures, and the design of coordination materials.

Electronic Structure and Molecular Properties: Computational descriptors derived from theoretical calculations are essential for predicting molecular behavior and suitability for material applications. For Diphenylglyoxime (this compound), various computational parameters have been determined, providing insights into its physicochemical properties. These include:

| Property | Value | Source |

| Molecular Formula | C14H12N2O2 | guidechem.com |

| Molecular Weight | 240.26 g/mol | guidechem.com |

| XLogP3-AA | 240.089877630 | guidechem.com |

| Monoisotopic Mass | 240.089877630 | guidechem.com |

| Complexity | 282 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Topological Polar Surface Area | 65.2 | guidechem.com |

| Heavy Atom Count | 18 | guidechem.com |

| Undefined Bond Stereocenter Count | 2 | guidechem.com |

These computed properties are foundational for computational material design, aiding in predictions related to solubility, lipophilicity, and molecular complexity, which influence how the molecule interacts within a material matrix or in solution.

Coordination Chemistry and Materials: this compound and related vic-dioxime derivatives are known to form stable complexes with various transition metal ions, such as copper, nickel, and cobalt researchgate.netguidechem.comresearchgate.netjournalijar.com. Computational studies, including Density Functional Theory (DFT), have been employed to investigate the electronic structure of these metal complexes. These studies often focus on properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for understanding electronic behavior, reactivity, and potential applications in catalysis or electronic materials researchgate.net.

For instance, research on cobaloximes featuring diphenylglyoxime ligands has utilized DFT to analyze reduction potentials and pKa values, providing insights into their mechanistic pathways for hydrogen evolution catalysis nih.govnsf.govacs.org. The ability of this compound to act as a chelating agent, forming complexes with specific absorption characteristics (e.g., a blue complex with copper ions absorbing at 610 nm), is also relevant for designing sensor materials or analytical tools guidechem.comlookchem.com. The study of these complexes contributes to the broader understanding of coordination polymers and metal-organic frameworks where dioxime ligands can play a crucial role in constructing specific material architectures with tailored properties.

Furthermore, this compound has been explored as a precursor in adhesive compositions for polymer-to-metal bonding, suggesting its utility in composite materials and surface engineering applications acs.orgjournalijar.com. Computational approaches in this domain would involve modeling adhesion mechanisms and predicting the performance of such composite materials.

Compound List:

this compound (Diphenylglyoxime)

Copper ions

Nickel ions

Cobalt ions

Vic-dioxime derivatives

Cobaloximes

Pentane-2,4-dione dioxime

Metal complexes

Vii. Advanced Applications in Chemical Science

Applications in Catalysis

Dibenzoyl dioxime and its derivatives, particularly when coordinated with transition metals, exhibit promising catalytic properties. These complexes have been investigated for their efficacy in facilitating important chemical transformations.

Dioxime ligands, including those derived from this compound, are known to form stable complexes with various transition metals such as cobalt and nickel. These metal-dioxime complexes have shown potential as catalysts for reactions like the hydrogen evolution reaction (HER). Research has explored cobalt and nickel diimine-dioxime complexes as molecular electrocatalysts for hydrogen evolution, demonstrating low overpotentials and enhanced stability compared to traditional cobaloxime catalysts nih.govcore.ac.uknsf.gov. These complexes can mediate H₂ evolution from aqueous solutions, with mechanisms often involving proton-coupled electron transfer steps where the oxime bridge acts as a proton relay nih.govosti.gov. For instance, cobalt diimine-dioxime complexes have been studied for their catalytic activity in hydrogen production, with mechanistic studies suggesting bimetallic pathways and the potential for tuning catalytic potential through ligand protonation nih.govnih.govosti.gov. Ruthenium(II) arene complexes bearing simple dioxime ligands have also been developed as effective catalysts for the one-pot transfer hydrogenation and N-methylation of nitroarenes using methanol (B129727) rsc.org. These studies highlight the capacity of dioxime-metal complexes to act as robust catalytic systems for key organic transformations.

Beyond general catalysis, this compound derivatives and their metal complexes are being explored for specific electrocatalytic applications, particularly in the context of energy conversion. Nickel complexes, for example, featuring diimine-dioxime ligands, have been investigated as electrocatalysts for the hydrogen evolution reaction (HER) nsf.gov. These nickel complexes, when combined with appropriate proton donors, can achieve significant turnover frequencies, making them candidates for sustainable hydrogen production nsf.gov. The ability of these complexes to facilitate proton transfer and electron transfer processes is central to their electrocatalytic performance nsf.govosti.gov.

Analytical Chemistry Methodologies

The chelating ability and specific interactions of this compound make it a valuable tool in analytical chemistry, particularly for the selective detection and quantification of metal ions and other analytes.

This compound derivatives have been successfully employed in the development of selective sensors for metal ions, notably mercury (Hg(II)) and nickel (Ni(II)). For Hg(II) detection, specific diimine-dioxime compounds have been synthesized and characterized, demonstrating a high affinity for Hg(II) ions researchgate.net. Electrodes fabricated using these dioxime compounds have shown linear responses and good selectivity for Hg(II) over a range of other cations, with detection limits in the micromolar range researchgate.net. Similarly, research into optical sensors for nickel ion detection has utilized various organic compounds, including those with dioxime-like structures, to achieve high selectivity and sensitivity nih.govopenaccesspub.orgmdpi.com. These sensors often rely on changes in absorbance or fluorescence upon binding with the target metal ion, enabling accurate quantification in environmental and biological samples nih.govopenaccesspub.orgmdpi.com. For instance, sensors incorporating specific dioxime derivatives have demonstrated excellent selectivity for Ni(II) detection across a wide array of other metal ions, with detection limits in the nanomolar to micromolar range researchgate.netnih.govopenaccesspub.org.

An exploration of the evolving landscape of this compound chemistry reveals several promising avenues for future research. These emerging areas, at the intersection of various scientific disciplines, are poised to unlock new functionalities and applications for this versatile compound. This article delves into the future directions of this compound research, focusing on its integration with nanoscience, advanced characterization methods, computational design, sustainable synthesis, and interdisciplinary applications.

Future Directions and Emerging Research Areas

The continued exploration of dibenzoyl dioxime and its derivatives is branching into innovative and interdisciplinary fields. Researchers are focusing on harnessing its unique chemical properties in conjunction with cutting-edge technologies and methodologies to develop advanced materials and sustainable processes.

Q & A

Q. What are the optimal synthetic routes for dibenzoyl dioxime, and how can purity challenges be addressed?

this compound is typically synthesized via oximation of dibenzoyl (1,2-diphenylethanedione) using hydroxylamine hydrochloride in ethanol under reflux. Key variables include reaction temperature, stoichiometry of hydroxylamine, and solvent selection. For example, pyridine may be added to buffer acidic byproducts . Post-synthesis, recrystallization from ethanol or methanol improves purity. However, NMR analysis is complicated by the presence of three isomers (ZZ, EE, and hydrogen-bonded EZ forms), which can lead to overlapping signals. To resolve this, use high-field NMR (≥400 MHz) and variable-temperature experiments to distinguish isomer-specific splitting patterns .

Q. How can researchers characterize this compound’s structural isomers, and what analytical techniques are most effective?

Structural isomerism in this compound arises from syn/anti configurations of the oxime groups. Techniques include:

- NMR Spectroscopy : H and C NMR can identify isomer ratios. For instance, the EZ isomer exhibits distinct hydrogen-bonded proton shifts (~12 ppm) compared to ZZ/EE forms .

- Infrared (IR) Spectroscopy : O-H stretching frequencies (~3200 cm) differentiate hydrogen-bonded (broad peaks) vs. non-bonded isomers (sharp peaks) .

- X-ray Crystallography : Resolves absolute configurations but requires high-purity single crystals, which may be challenging due to isomer coexistence .

Advanced Research Questions

Q. How does this compound behave in Beckmann rearrangement reactions, and how should contradictory product data be interpreted?

this compound undergoes Beckmann rearrangement under acidic conditions (e.g., HSO or HPO) to form dibenzamide derivatives. However, product yields and structures can vary due to competing pathways:

- Mechanistic Ambiguity : Hydrolysis of intermediates may yield unexpected byproducts like diaminoacenaphthenes or multiple benzoic acid equivalents, as observed in rearrangements of related dioximes .

- Resolution Strategy : Use tandem techniques (e.g., LC-MS or GC-MS) to track intermediates. For example, phosphoric acid (100%) favors complete hydrolysis to dibenzamide, while milder conditions may retain cyclic intermediates .

Q. What computational methods are suitable for predicting this compound’s reactivity and isomer stability?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model isomer stability and reaction pathways:

- Isomer Stability : The EE isomer is often thermodynamically favored, but solvent effects (e.g., ethanol) may stabilize hydrogen-bonded EZ forms .

- Reactivity Predictions : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for reactions like coordination with metal ions (e.g., Ni or Pd) .

Q. How can this compound’s application in metal coordination chemistry be methodologically evaluated?

this compound acts as a bidentate ligand for transition metals. To assess coordination efficacy:

- Titration Studies : Monitor UV-Vis spectral shifts (e.g., λ~450 nm for Ni complexes) to determine binding constants .

- Single-Crystal XRD : Resolve metal-ligand geometry, such as square-planar (Ni) vs. octahedral (Fe) complexes .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability of coordination polymers for materials science applications .

Q. What strategies mitigate risks when interpreting toxicological data for this compound?

Limited toxicological data exist, but structural analogs (e.g., para-benzoquinone dioxime) show species-specific carcinogenicity (e.g., bladder tumors in female rats). Researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.